3-ethyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
3-ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with an ethyl group at the third position and a carboxylic acid group at the second position. Pyrrole derivatives are significant in various fields due to their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of pyrrole derivatives often involves the use of catalytic processes to enhance yield and efficiency. For example, the use of transition-metal-free strategies and solid alumina at room temperature can facilitate the cross-coupling of pyrrole rings with acyl (bromo)acetylenes . This method is advantageous due to its operational simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-diones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Pyrrole-2,3-diones.
Reduction: Pyrrole-2-carbinol or pyrrole-2-carbaldehyde.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
3-ethyl-1H-pyrrole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets. The pyrrole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carboxylic acid group can form ionic bonds with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with two methyl groups instead of an ethyl group.
3,4,5-trimethyl-1H-pyrrole-2-carboxylic acid: Contains three methyl groups, offering different steric and electronic properties.
Uniqueness
3-ethyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. The ethyl group provides a balance between steric hindrance and electronic effects, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethyl-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-5-3-4-8-6(5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJJWEJJQVKQMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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